3-Chloro-1-carbacephem
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76497-76-2 |
|---|---|
Molecular Formula |
C8H9ClN2O3 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
(6R,7S)-7-amino-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O3/c9-3-1-2-4-5(10)7(12)11(4)6(3)8(13)14/h4-5H,1-2,10H2,(H,13,14)/t4-,5+/m1/s1 |
InChI Key |
QNXHTHMVKRGOSJ-UHNVWZDZSA-N |
SMILES |
C1CC(=C(N2C1C(C2=O)N)C(=O)O)Cl |
Isomeric SMILES |
C1CC(=C(N2[C@H]1[C@@H](C2=O)N)C(=O)O)Cl |
Canonical SMILES |
C1CC(=C(N2C1C(C2=O)N)C(=O)O)Cl |
Other CAS No. |
76497-76-2 |
Synonyms |
3-chloro-1-carbacephem |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies
Exploration of Precursors and Starting Materials
Utilization of 3H-1-carbacephem Compounds
A primary route for the synthesis of the 3-chloro-1-carbacephem nucleus begins with a 3H-1-carbacephem compound. This multi-step process transforms the initial ring system into the desired chlorinated analogue. The sequence of reactions involves an initial addition of thiophenol, followed by the oxidation of the resulting sulfide (B99878) to a sulfoxide (B87167). The subsequent step is an alpha-chlorination of this sulfoxide, which is then followed by the elimination of phenylsulfinic acid to yield the this compound nucleus. nih.gov This synthetic pathway has been successfully applied to produce not only the parent compound but also analogues such as the 2-beta-methyl derivative. nih.gov
The optical resolution of the racemic this compound product can be achieved enzymatically. Penicillin acylase is employed to enantioselectively hydrolyze the 7-phenylacetamido derivative, which results in the optically active 7-amino-3-chloro-1-carbacephem compound. nih.gov
Table 1: Synthesis of this compound from 3H-1-carbacephem
| Step | Reaction | Reagent/Enzyme | Intermediate/Product |
|---|---|---|---|
| 1 | Thiophenol Addition | Thiophenol | Sulfide derivative |
| 2 | Oxidation | Oxidizing agent | Sulfoxide derivative |
| 3 | Alpha-chlorination | Chlorinating agent | Alpha-chloro sulfoxide |
| 4 | Elimination | Heat or Base | This compound nucleus |
Penicillin Degradation Products as Synthetic Intermediates
The synthesis of complex molecules like this compound can also leverage intermediates derived from the degradation of more abundant natural products such as penicillin. researchgate.net A notable example involves the use of a penicillin degradation product to prepare a 3-pentynyl azetidinone cyclization substrate in a seven-step sequence. researchgate.net
This azetidinone intermediate is then subjected to cyclization to construct the carbacephem framework. Treatment of the 3-pentynyl azetidinone with stannic chloride (SnCl4) in dichloromethane (B109758) at low temperatures induces a 6-exo cyclization, yielding a 3-(1-chloroethylidene)carbacephem. researchgate.net This intermediate possesses the core bicyclic structure, which can be further modified. For instance, cleavage of the chloroethylidene group with ozone produces a 3-hydroxy carbacephem, a key precursor that can be converted in a few steps to loracarbef (B1675092), a clinically significant antibiotic containing the this compound core. researchgate.net
Azetidinone Derivatives in Carbacephem Construction
Azetidinones, or β-lactam rings, are fundamental building blocks in the synthesis of carbacephems. researchgate.netresearchgate.net The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a versatile method for creating structurally diverse 2-azetidinone derivatives that can serve as precursors. researchgate.net
One strategy involves appending the six-membered ring onto a pre-existing β-lactam. For example, 4-(3-alkynyl)azetidinones can be cyclized using Lewis acids like SnCl4 to form 3-(1-chloroalkylidene)carbacephems. researchgate.net An alternative approach builds the six-membered ring first, followed by the formation of the β-lactam ring. This has been demonstrated in an asymmetric synthesis of a carbacepham where a hetero Diels-Alder reaction is used to form a piperidine (B6355638) ring, which is then cyclized to form the bicyclic β-lactam system. unirioja.es
Chemical Modifications and Analog Design
Once the this compound nucleus is synthesized, further chemical modifications and the design of analogues are carried out to modulate its chemical and biological properties. These modifications typically target key positions on the carbacephem scaffold.
Introduction of Substituents at Key Positions (e.g., C-2, C-3, C-7)
The introduction of various substituents at the C-2, C-3, and C-7 positions of the carbacephem ring system plays a crucial role in determining the final properties of the molecule.
C-2 Position: The introduction of a methyl group at the C-2 position has been explored. The 2-beta-methyl analog of this compound has been successfully synthesized, whereas the corresponding 2-alpha-methyl analog was not obtained through a similar reaction sequence. nih.gov
C-3 Position: The chloro substituent at the C-3 position is a key feature of this class of compounds. Modifications at this position have been investigated, including the replacement of the chlorine with groups like cyclopropyl (B3062369) or trifluoromethyl. asm.org These changes have been shown to affect the molecule's interaction with biological targets. asm.org
C-7 Position: The amino group at the C-7 position is a common site for the introduction of various side chains. For instance, acylation of the 7-amino group with phenylacetic acid yields the 7-phenylacetamido derivative. nih.gov Another important side chain is the D-phenylglycyl group, which is present in the antibiotic loracarbef. asm.org The stereochemistry at this position is also critical, with the cis substitution at C-6 and C-7 being important for biological activity. unirioja.es
Table 2: Examples of Substituents at Key Positions of the Carbacephem Nucleus
| Position | Substituent | Resulting Compound/Analog | Reference |
|---|---|---|---|
| C-2 | β-Methyl | 2-β-Methyl-3-chloro-1-carbacephem | nih.gov |
| C-3 | Cyclopropyl, Trifluoromethyl | Modified loracarbef analogs | asm.org |
| C-7 | Phenylacetamido | 7-Phenylacetamido-3-chloro-1-carbacephem | nih.gov |
Impact of Side Chain Variations on Chemical Properties
Variations in the side chains, particularly at the C-7 position, have a profound impact on the chemical properties of this compound derivatives, including their stability and reactivity.
Modifications to the side chain can also influence other chemical properties. For instance, introducing lipophilic groups on the primary amine of the side chain of loracarbef leads to a retention of activity against gram-positive bacteria but a loss of activity against gram-negative bacteria, reflecting a change in the molecule's interaction with different bacterial cell walls. asm.org Furthermore, the nature of the side chain can affect the molecule's transport properties. While the D-phenylglycine side chain is common in orally absorbed β-lactams, studies have shown that it is not an absolute requirement for transport, as compounds lacking an aromatic ring in the side chain can still be recognized by transport carriers. asm.org The introduction of different side chains, such as basic ones, has been shown to affect the antibacterial spectrum in related carbapenem (B1253116) compounds. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3H-1-carbacephem |
| Penicillin |
| Azetidinone |
| Carbacefaclor |
| Cefaclor (B193732) |
| Loracarbef |
| Cephalexin (B21000) |
| 7-amino-3-chloro-1-carbacephem |
| 7-phenylacetamido-3-chloro-1-carbacephem |
| 3-hydroxy carbacephem |
| 3-(1-chloroethylidene)carbacephem |
| 4-(3-alkynyl)azetidinones |
Molecular Mechanisms of Action and Target Interactions
Inhibition of Bacterial Cell Wall Biosynthesis
The primary mechanism through which 3-Chloro-1-carbacephem exerts its bactericidal effect is by inhibiting the biosynthesis of the bacterial cell wall. psu.edupatsnap.compatsnap.com The bacterial cell wall is a critical structure that provides shape, rigidity, and protection against osmotic pressure. patsnap.com Its main component, peptidoglycan, is a vast polymer composed of sugars and amino acids. patsnap.com The synthesis of this essential structure is a multi-stage process that beta-lactam antibiotics, including this compound, effectively target. patsnap.comnih.gov
Disruption of Peptidoglycan Cross-linking
This compound specifically disrupts the final and crucial step of peptidoglycan synthesis: the cross-linking of peptide chains. psu.edupatsnap.com This process is responsible for the strength and rigidity of the cell wall. The antibiotic achieves this by targeting and inhibiting the enzymes responsible for creating these cross-links. patsnap.com By preventing the formation of these peptide bridges, the peptidoglycan structure is compromised, leading to a weakened cell wall. patsnap.com This structural failure renders the bacterium susceptible to lysis due to the high internal osmotic pressure, ultimately resulting in cell death. patsnap.comontosight.ai
Penicillin-Binding Protein (PBP) Interactions
The specific enzymatic targets of this compound are Penicillin-Binding Proteins (PBPs). patsnap.compatsnap.comontosight.ai These are bacterial proteins, typically membrane-bound, that catalyze the transpeptidase and carboxypeptidase reactions required for the synthesis and remodeling of the peptidoglycan cell wall. psu.edunih.gov
Molecular Binding Modes with Target Enzymes
Like other beta-lactam antibiotics, this compound functions as a structural analog of the D-Ala-D-Ala moiety of the natural PBP substrate. nih.gov This structural mimicry allows it to fit into the active site of the PBP. The core of its action involves the highly reactive beta-lactam ring. This ring is susceptible to nucleophilic attack by a serine residue within the active site of the PBP. nih.gov This reaction leads to the opening of the beta-lactam ring and the formation of a stable, covalent acyl-enzyme complex. patsnap.comnih.gov This effectively blocks the active site, inactivating the enzyme and preventing it from carrying out its normal function in cell wall synthesis. patsnap.com
Specificity of Binding to Different PBP Classes (e.g., PBP1a, PBP1b, PBP2, PBP3)
The antibacterial spectrum and efficacy of a beta-lactam antibiotic are determined by its specific binding affinities for different classes of PBPs. While comprehensive binding data for this compound itself is limited in readily available literature, significant insights can be drawn from its structurally and functionally analogous counterpart, cefaclor (B193732). lgmpharma.com
Studies on cefaclor in Staphylococcus aureus have revealed a high affinity for PBP 2, with a 50% inhibitory concentration (IC50) of ≤ 0.1 µg/ml, and it is also noted to be specific for PBP 3. psu.edunih.govmedchemexpress.com The binding to PBP 2 was found to be initially underestimated due to a rapid deacylation process, highlighting the dynamic nature of this interaction. psu.edunih.gov In Streptococcus pneumoniae, resistance mechanisms involving alterations in PBPs 1a, 2b, and 2x suggest these are primary targets for both penicillin and, by extension, loracarbef (B1675092). nih.gov Furthermore, public databases list Penicillin-binding protein 1A from Clostridium perfringens and serine-type D-Ala-D-Ala carboxypeptidase (a type of PBP) from Streptococcus pneumoniae as targets for both cefaclor and loracarbef, reinforcing their similar PBP interaction profiles. drugbank.com
The table below summarizes the known PBP binding targets for the closely related cephalosporin (B10832234), cefaclor, which provides a strong indication of the likely targets for this compound.
| Target PBP | Organism | IC50 | Reference |
| PBP 2 | Staphylococcus aureus | ≤ 0.1 µg/ml | psu.edunih.gov |
| PBP 3 | Staphylococcus aureus | Specific binding noted | nih.govmedchemexpress.com |
| PBP 1a | Clostridium perfringens | Target listed | drugbank.com |
| Serine-type D-Ala-D-Ala carboxypeptidase | Streptococcus pneumoniae | Target listed | drugbank.com |
| PBP 1a, PBP 2b, PBP 2x | Streptococcus pneumoniae | Implied targets via resistance mechanisms | nih.gov |
Enzymatic Hydrolysis and Chemical Stability
A key feature distinguishing this compound from many cephalosporins is its enhanced chemical stability. This stability has direct implications for its resistance to enzymatic degradation by bacterial beta-lactamases.
Stability of the Beta-Lactam Ring System
The defining structural difference between this compound and its cephalosporin analog, cefaclor, is the substitution of the sulfur atom in the dihydrothiazine ring with a methylene (B1212753) (carbon) group. lgmpharma.com This modification significantly increases the chemical stability of the molecule, particularly the strained beta-lactam ring. Research has shown that carbacephems possess remarkably high chemical stability. This increased stability makes the beta-lactam ring less susceptible to hydrolysis, which is the primary mechanism by which beta-lactamase enzymes inactivate beta-lactam antibiotics. Consequently, this compound demonstrates greater stability against some beta-lactamases compared to cefaclor.
Factors Influencing Hydrolytic Degradation
The chemical stability of the this compound nucleus, a key structural feature of the antibiotic loracarbef, is a critical determinant of its efficacy and shelf-life. Hydrolytic degradation, the primary pathway for the breakdown of β-lactam antibiotics, is influenced by several key factors, including pH, temperature, and the presence of buffer species in the solution.
Research into the hydrolytic stability of this compound has revealed its remarkable resistance to degradation compared to its structurally similar sulfur-containing counterpart, cefaclor. nih.govdrugbank.comankemdernegi.org.trwikipedia.orgelectronicsandbooks.com This enhanced stability is attributed to the replacement of the sulfur atom in the cephem nucleus with a methylene (CH₂) group, a defining characteristic of the carbacephem class. drugbank.comwikipedia.org
Influence of pH
The rate of hydrolytic degradation of this compound is significantly dependent on the pH of the aqueous solution. nih.govnih.gov Like many other zwitterionic cephalosporins, it exhibits a U-shaped pH-stability profile, with maximum stability observed at its isoelectric point. nih.govelectronicsandbooks.com Under moderately acidic conditions (pH range 2.7-4.3), the degradation of loracarbef proceeds through several pathways, including hydrolysis of the β-lactam ring followed by structural rearrangements of the six-membered heterocyclic ring, as well as intermolecular reactions leading to dimeric structures. nih.govbohrium.com At any given pH, loracarbef has been shown to be more stable in solution than any other therapeutically useful cephalosporin. nih.govelectronicsandbooks.com
Effect of Temperature
Temperature plays a crucial role in the kinetics of hydrolytic degradation. As with most chemical reactions, an increase in temperature accelerates the rate of degradation of this compound. Studies have determined the Arrhenius activation energies for the hydrolysis of loracarbef at different pH values, confirming the temperature dependency of the degradation process. electronicsandbooks.com For instance, the activation energy at pH 10 has been calculated to be 29.3 kcal/mol, while at pH 7.4, it is approximately 20.4 kcal/mol, suggesting different decomposition mechanisms at varying pH levels. electronicsandbooks.com
Catalytic Effects of Buffers
The composition of the solution, particularly the presence of buffer salts, can catalytically influence the rate of hydrolysis. Research has demonstrated that acetate, borate, citrate, and especially phosphate (B84403) buffers can accelerate the degradation of loracarbef. nih.govelectronicsandbooks.com In a phosphate buffer at pH 7.4, loracarbef was found to be 130-150 times more stable than cefaclor, highlighting the significant stabilizing effect of the carbacephem nucleus even in the presence of catalytic species. nih.govelectronicsandbooks.com The concentration of the buffer also plays a role, with higher concentrations generally leading to increased degradation rates.
Comparative Stability
A key finding in the study of this compound is its superior chemical stability when compared to cefaclor. nih.govankemdernegi.org.trelectronicsandbooks.com This difference is primarily due to the substitution of the sulfur atom with a methylene group in the core ring structure. drugbank.comwikipedia.org This structural modification reduces the chemical reactivity of the β-lactam ring, making it less susceptible to hydrolysis. electronicsandbooks.com For example, in a pH 7.4 phosphate buffer, loracarbef demonstrates a 130-150 fold greater stability than cefaclor. nih.govelectronicsandbooks.com This enhanced stability is a significant pharmaceutical advantage.
| Factor | Influence on this compound Degradation | Research Findings |
| pH | Exhibits a U-shaped stability profile with maximum stability at the isoelectric point. nih.govelectronicsandbooks.com | Under acidic conditions (pH 2.7-4.3), degradation involves β-lactam ring hydrolysis and formation of dimers. nih.govbohrium.com |
| Temperature | Increased temperature accelerates the rate of degradation. electronicsandbooks.com | Activation energies for hydrolysis have been determined to be 29.3 kcal/mol at pH 10 and ~20.4 kcal/mol at pH 7.4. electronicsandbooks.com |
| Buffers | Acetate, borate, citrate, and phosphate buffers catalyze hydrolysis. nih.govelectronicsandbooks.com | The catalytic effect is dependent on the type and concentration of the buffer. |
| Structural Analog | Significantly more stable than its sulfur-containing analog, cefaclor. nih.govankemdernegi.org.trelectronicsandbooks.com | In pH 7.4 phosphate buffer, it is 130-150 times more stable than cefaclor. nih.govelectronicsandbooks.com |
Structure Activity Relationship Sar Investigations
Impact of Structural Features on Biological Activity
The presence of a chlorine atom at the 3-position is a defining feature of the 3-Chloro-1-carbacephem nucleus and is fundamental to its antibacterial potency. ontosight.ai In the mechanism of action for many β-lactam antibiotics, the reactivity of the β-lactam ring is enhanced by the nature of the substituent at the C-3 position. This substituent can function as a leaving group following the acylation of the bacterial penicillin-binding proteins (PBPs), which is the key step in inhibiting bacterial cell wall synthesis.
Research has shown that the chlorine atom in related carbacephem compounds acts as an effective leaving group, resulting in an increment in biological activity compared to parent carbacephems lacking such a group. researchgate.net This enhancement is attributed to the electronic activation of the β-lactam moiety. researchgate.net The stability of the 1-carba-1-dethiacephalosporin framework has enabled the exploration of various substituents at this position. For instance, the displacement of an enol triflate (a highly effective leaving group) with different sulfinates has led to the synthesis of 3-sulfonyl-1-carba-1-dethiacephems, which display potent activity against a broad spectrum of bacteria. cncb.ac.cn This indicates that the nature of the leaving group at the C-3 position is a critical determinant of the compound's antibacterial efficacy, with better leaving groups generally leading to higher potency.
The three-dimensional arrangement of atoms, or stereochemistry, is mandatory for the biological activity of β-lactam antibiotics. unipv.it The specific configuration of the chiral centers within the this compound molecule is essential for its proper binding to the active site of bacterial PBPs. The chemical name (6R,7S)-7-amino-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid specifies the required absolute configuration at the C-6 and C-7 positions. nih.gov
Studies on related β-lactam classes have consistently shown that the stereochemistry of the substituents on the β-lactam ring is crucial. acs.org For carbapenems, controlling the stereochemistry at multiple centers is a primary challenge in their synthesis, as the correct configuration is a prerequisite for biological function. unipv.it For 1-carbacephems and cephalosporins, the stereoisomer of the side chain also plays a significant role. An analysis of loracarbef (B1675092) and cephalexin (B21000) analogs demonstrated that while the peptide transporter responsible for oral absorption preferred the L-stereoisomer of the side chain, these specific analogs unfortunately lacked antibacterial activity. asm.org This highlights that stereochemical requirements can differ for various biological interactions, such as target binding versus intestinal transport. The natural (R)-configuration of the C-7 side chain and the cis-relationship between the hydrogen atoms at C-6 and C-7 are generally required for potent antibacterial activity.
The acylamino side chain at the C-7 position plays a pivotal role in determining the antibacterial spectrum and potency of this compound by influencing its binding affinity to different PBPs. ontosight.ai In loracarbef, this side chain is an (R)-phenylglycyl group.
Investigations into analogs with modified side chains reveal the importance of this structural element.
Aromatic Ring: Compounds that lack an aromatic ring in the side chain lose all antibacterial activity, even if they can still interact with transport proteins. asm.org This underscores the necessity of the phenyl group for target binding.
Amino Group: Modifications to the primary amine of the phenylglycine side chain have varied effects. Adding lipophilic groups (like methyl or benzyl) can lead to a loss of activity against gram-negative bacteria while retaining activity against gram-positive organisms. asm.org This suggests that the unsubstituted amine is important for interacting with the PBPs of gram-negative bacteria.
Comparison with Phenylacetyl Side Chains: Replacing the phenylglycyl side chain with a phenylacetyl group yields similar results, where activity against gram-positive bacteria is maintained but gram-negative activity is diminished. asm.org
These findings indicate that the specific structure of the C-7 side chain, including the phenyl ring and the free amino group, is a key determinant for broad-spectrum activity, governing the molecular recognition and binding efficiency at the active site of bacterial transpeptidases.
Table 1: Impact of Side Chain Modifications on Loracarbef Analog Activity An interactive data table summarizing research findings on how different substitutions on the C-7 side chain of loracarbef analogs affect their antibacterial activity and interaction with transport proteins.
| Modification | Impact on Cephalexin Uptake Inhibition | Antibacterial Activity | Source |
|---|---|---|---|
| L-Stereoisomer Side Chain | High (92%) | Lacked antibacterial activity | asm.org |
| No Aromatic Ring | Maintained | Lost all antibacterial activity | asm.org |
| Lipophilic Amine Substitutions | Maintained | Retained Gram-positive activity, lost Gram-negative activity | asm.org |
| Phenylacetyl Side Chain | Maintained | Similar to lipophilic amine substitutions | asm.org |
Conformational Analysis and Molecular Recognition
The carbacephem nucleus, with its fused four- and six-membered rings, has a defined, somewhat rigid structure. mdpi.com However, some conformational flexibility, particularly in the side chain, allows the molecule to adopt the optimal orientation for binding. mdpi.com The recognition process involves the formation of multiple non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the antibiotic and amino acid residues in the PBP active site, which precedes the irreversible acylation of the active site serine. unipv.it The amide moiety of the β-lactam ring is a key interaction point, and its presentation is critical for recognition. ijbbb.org The correct spatial positioning of the C-2 carboxylate group and the C-7 acylamino side chain relative to the reactive β-lactam ring is paramount for effective molecular recognition and subsequent inhibition of the enzyme.
Comparative SAR with Related Beta-Lactam Classes (e.g., Cephalosporins, Carbapenems)
The structure of this compound is a hybrid of sorts, sharing features with both cephalosporins and carbapenems. Comparing their SAR provides valuable insights into the role of the core nucleus.
Carbacephems vs. Cephalosporins: The defining difference between a 1-carbacephem and a cephalosporin (B10832234) is the substitution of the sulfur atom (S) at position 1 in the cephem nucleus with a methylene (B1212753) group (CH₂). drugbank.comwikipedia.org This seemingly small change has significant consequences. A comparative study of nine matched pairs of cephalosporins and their 1-carbacephem analogs found that their microbiological activities were generally very similar. nih.gov However, the 1-carbacephems demonstrated strikingly enhanced chemical stability, particularly against hydrolysis in basic aqueous solutions. nih.govnih.gov This suggests that the sulfur atom is not essential for antimicrobial activity but plays a role in the chemical reactivity and stability of the cephem nucleus. rsc.org The β-lactam carbonyls of 1-carbacephems also tend to absorb at lower infrared frequencies than their cephalosporin counterparts, indicating a difference in the electronic environment of the critical amide bond. nih.gov
Carbacephems vs. Carbapenems: Carbapenems differ from carbacephems in the core structure, featuring a five-membered ring fused to the β-lactam ring and typically a double bond within that ring. wikipedia.org Carbapenems generally possess an exceptionally broad spectrum of activity, often wider than that of most cephalosporins and carbacephems. unipv.itnih.gov The SAR of carbapenems is also distinct; for instance, the stereoconfiguration of the side chain at C-6 is typically trans in active carbapenems, whereas it is cis in penicillins and cephalosporins. researchgate.net While both classes rely on the strained β-lactam ring for their activity, the different ring systems and substituent patterns lead to variations in PBP affinity, spectrum of activity, and stability to β-lactamase enzymes. nih.govresearchgate.net
Table 2: Comparative Properties of β-Lactam Classes An interactive data table comparing key characteristics of 1-Carbacephems, Cephalosporins, and Carbapenems.
| Feature | 1-Carbacephems | Cephalosporins | Carbapenems | Source |
|---|---|---|---|---|
| Position 1 Atom | Methylene (CH₂) | Sulfur (S) | Carbon (C) | wikipedia.org |
| Fused Ring Size | 6-membered | 6-membered | 5-membered | wikipedia.org |
| Chemical Stability | High | Moderate | Variable | nih.gov |
| Antibacterial Spectrum | Broad | Broad (varies by generation) | Very Broad | nih.govnih.gov |
| Microbiological Activity | Similar to corresponding cephalosporin | Similar to corresponding carbacephem | Generally more potent | nih.govnih.gov |
Preclinical in Vitro Biological Investigations
Evaluation of Molecular Target Inhibition
In Vitro Enzyme Inhibition Kinetics (e.g., Beta-Lactamases)
3-Chloro-1-carbacephem exhibits notable stability against certain β-lactamase enzymes, a key mechanism of bacterial resistance to β-lactam antibiotics. Its chemical structure, which substitutes a methylene (B1212753) group for the sulfur atom in the dihydrothiazine ring of cephalosporins, confers enhanced chemical stability. nih.govdrugs.com
In comparative studies, this compound (referred to as LY163892) was found to be more stable to hydrolysis by common plasmid-mediated β-lactamases than the structurally related cephalosporin (B10832234), cefaclor (B193732). nih.gov However, its stability is not absolute across all enzyme types. Chromosomally-mediated Type Ia and IVc β-lactamases were capable of hydrolyzing the compound at rates ranging from 16% to 93% relative to the hydrolysis of the chromogenic substrate nitrocefin. nih.gov The compound itself showed minimal capacity to act as an inhibitor of β-lactamases, with the exception of some activity against Type Ia (P99) enzymes. nih.gov
The efficacy of this compound has been evaluated against bacterial strains that produce various extended-spectrum β-lactamases (ESBLs). Research on Escherichia coli strains producing TEM-type ESBLs demonstrated that the compound's activity varies depending on the specific enzyme. It maintained good activity against strains producing several TEM variants, but showed reduced activity against others, which was correlated with higher rates of enzymatic hydrolysis. nih.gov
Table 1: In Vitro Activity of this compound Against ESBL-Producing E. coli nih.gov
| TEM Beta-Lactamase Type | Minimum Inhibitory Concentration (MIC) (mg/L) | Interpretation |
|---|---|---|
| TEM-6, TEM-8, TEM-10, TEM-16, TEM-26, TEM-28 | ≤ 2 | Active |
| TEM-3, TEM-5, TEM-24 | ≥ 16 | Reduced Activity (Higher MICs) |
Table 2: Relative Hydrolysis Rates by Beta-Lactamase Types nih.gov
| Enzyme Source | Enzyme Type | Relative Hydrolysis Rate (% of Nitrocefin) |
|---|---|---|
| Plasmid-mediated | Common variants (e.g., TEM-1) | More stable than Cefaclor |
| Chromosomal-mediated | Type Ia, IVc | 16 - 93 |
Molecular Target Elucidation in Microbial Systems
The primary molecular target of this compound within bacterial cells is a group of enzymes known as Penicillin-Binding Proteins (PBPs). nih.govpatsnap.comresearchgate.net These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component that forms the bacterial cell wall. patsnap.com PBPs catalyze the cross-linking of peptide chains within the peptidoglycan matrix, a process that provides the cell wall with its structural strength and rigidity. patsnap.com
The mechanism of action involves the covalent binding of the β-lactam ring of this compound to the active site of PBPs. This forms a stable acyl-enzyme complex, which effectively inactivates the enzyme. patsnap.com By inhibiting the transpeptidation activity of PBPs, the compound disrupts the formation and remodeling of the cell wall structure. patsnap.com Specific PBPs identified as targets include serine-type D-Ala-D-Ala carboxypeptidase in Streptococcus pneumoniae and Penicillin-binding protein 1A in Clostridium perfringens. drugbank.com
Table 3: Identified Molecular Targets of this compound drugbank.com
| Target Protein | Organism | Pharmacological Action |
|---|---|---|
| serine-type D-Ala-D-Ala carboxypeptidase | Streptococcus pneumoniae | Inhibitor |
| Penicillin-binding protein 1A | Clostridium perfringens (strain 13 / Type A) | Inhibitor |
Preclinical Assessment of Molecular Interactions with Microbial Components
Influence on Bacterial Cell Wall Integrity
The inhibition of Penicillin-Binding Proteins (PBPs) by this compound directly compromises the integrity of the bacterial cell wall. The prevention of peptidoglycan cross-linking leads to the accumulation of cell wall precursors and the formation of a structurally weakened cell envelope. patsnap.com This compromised wall is unable to withstand the high internal osmotic pressure of the bacterial cell. patsnap.com Consequently, the cell undergoes lysis, leading to cell death. patsnap.com This bactericidal action is the ultimate result of the compound's interaction with its molecular targets. patsnap.comrxlist.com
Interactions with Bacterial Outer Membrane Components (e.g., Porins)
For this compound to reach its periplasmic PBP targets in Gram-negative bacteria, it must first traverse the outer membrane. This membrane acts as a selective permeability barrier. scispace.combiorxiv.org Hydrophilic antibiotics, including β-lactams, typically diffuse through water-filled channel proteins known as porins. scispace.comnih.gov
In many Enterobacteriaceae, the OmpC and OmpF porins are the primary channels for the influx of β-lactam antibiotics. scispace.com The susceptibility of these bacteria to β-lactams is therefore closely linked to the presence and functionality of these non-specific porins. scispace.com While specific transport studies detailing the permeation kinetics of this compound through individual bacterial porins are not extensively detailed in the reviewed literature, its classification as a hydrophilic β-lactam suggests it utilizes this general pathway. Alterations in the number or structure of these porin channels can be a mechanism of bacterial resistance by reducing the influx of the antibiotic to its target site.
Theoretical Pharmacokinetic and Pharmacodynamic Modeling (Preclinical focus)
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is used to establish a relationship between drug exposure and its antimicrobial effect, which is crucial for optimizing dosing regimens. For β-lactam antibiotics, the primary PK/PD index is often the percentage of the dosing interval that the drug concentration remains above the Minimum Inhibitory Concentration (%T > MIC). However, in vitro studies provide a more nuanced understanding for this compound.
In Silico Predictions of Absorption and Distribution Characteristics
In silico methods, which utilize computational models, are crucial in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. For a compound like this compound, these predictive models help to forecast its pharmacokinetic profile before extensive laboratory testing. Pharmacophore modeling and virtual screening can identify potential interactions and liabilities. nih.gov
While specific in silico data for this compound is not detailed in the available literature, predictions for carbapenem-class antibiotics generally focus on key physicochemical properties that influence their behavior in the body. These properties determine the compound's ability to be absorbed into the bloodstream, distribute to target tissues, and persist at therapeutic concentrations.
Table 1: Key In Silico Parameters for Predicting Carbacephem Bioavailability
| Parameter | Predicted Characteristic | Rationale |
| Molecular Weight | Generally low to moderate | Enhances diffusion and transport across biological membranes. |
| LogP (Lipophilicity) | Low (hydrophilic nature) | Carbapenems are typically polar molecules, which affects their ability to cross the lipid-rich cell membranes but aids in solubility in blood. researchgate.net |
| Aqueous Solubility | High | Essential for administration and distribution via the bloodstream. |
| Polar Surface Area (PSA) | High | Contributes to the hydrophilic nature and influences membrane permeability. |
| Number of Rotatable Bonds | Low | A more rigid structure can favor better binding to target proteins. |
| Hydrogen Bond Donors/Acceptors | Multiple | Influences solubility and interaction with biological targets and transporters. |
These computational predictions serve as a foundational guide for further in vitro and in vivo studies, helping to prioritize candidates with a higher likelihood of favorable pharmacokinetic properties.
In Vitro Metabolic Stability and Degradation Pathways
The metabolic stability of a β-lactam antibiotic is paramount to its efficacy. The core structural feature of carbacephems, a bicyclic ring system, is inherently strained and susceptible to chemical and enzymatic degradation. researchgate.net The primary route of inactivation is the hydrolysis of the amide bond in the β-lactam ring, which renders the antibiotic inactive. mdpi.com
In vitro studies using liver microsomes, plasma, and other biological matrices are used to assess this stability. Early carbapenems showed susceptibility to degradation by renal dihydropeptidase-I (DHP-I). researchgate.net Consequently, newer generations of carbapenems were structurally modified, for instance by adding a 1β-methyl group, to enhance their stability against DHP-I hydrolysis. researchgate.net For this compound, its stability would be evaluated against such enzymes to determine if co-administration with a DHP-I inhibitor is necessary.
The degradation of chlorinated aromatic compounds can proceed through various metabolic pathways, often involving initial dihydroxylation and subsequent dehalogenation, ultimately leading to intermediates that can enter central metabolic cycles like the TCA cycle. researchgate.net While the specific degradation pathway for this compound would need to be determined experimentally, the cleavage of the β-lactam ring is the most critical degradation step leading to loss of antibacterial activity.
Mechanisms of Microbial Resistance at the Molecular Level
Bacterial resistance to β-lactam antibiotics, including carbacephems, is a significant clinical challenge and occurs through several primary mechanisms at the molecular level. nih.gov These mechanisms can prevent the antibiotic from reaching its target, modify the target itself, or inactivate the drug directly. nih.govreactgroup.org
Role of Beta-Lactamase Production and Hydrolysis of the Compound
The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes. nih.govnih.gov These enzymes catalyze the hydrolytic cleavage of the amide bond within the β-lactam ring, rendering the antibiotic molecule incapable of binding to its target. nih.gov
Carbapenems are designed to be resistant to hydrolysis by common penicillinases and many extended-spectrum β-lactamases (ESBLs). nih.gov However, the emergence and spread of carbapenem-hydrolyzing β-lactamases, known as carbapenemases, pose a major threat. These enzymes are broadly categorized into Ambler classes A, B, and D. nih.govnih.gov
Class A and D Carbapenemases: These are serine-based enzymes that utilize a serine residue in their active site for hydrolysis. nih.gov Examples include KPC (Klebsiella pneumoniae carbapenemase) and OXA (oxacillinase) types. nih.gov
Class B Metallo-β-Lactamases (MBLs): These enzymes require zinc ions as cofactors for their catalytic activity and possess a broad substrate spectrum, including carbapenems. nih.govjscimedcentral.com They are not inhibited by clinically available β-lactamase inhibitors like clavulanic acid. nih.gov
As a carbacephem, this compound would be a substrate for these carbapenemases, and its efficacy would be compromised in bacteria expressing these enzymes.
Alterations in Penicillin-Binding Proteins Modulating Compound Binding
The molecular targets of all β-lactam antibiotics are Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases essential for the final steps of peptidoglycan synthesis in the bacterial cell wall. nih.govtaylorandfrancis.com By acylating the active site of PBPs, the antibiotic inhibits their function, leading to a weakened cell wall and eventual cell lysis. taylorandfrancis.com
Bacteria can develop resistance by acquiring mutations in the genes that encode PBPs. nih.gov These mutations result in structural alterations to the PBPs, which lower their binding affinity for β-lactam antibiotics. princeton.edu Even if the antibiotic enters the bacterial cell, it cannot effectively bind to and inhibit its target, allowing cell wall synthesis to continue. This mechanism is a key factor in resistance in pathogens like Streptococcus pneumoniae. princeton.edu The efficacy of this compound would be significantly reduced against bacteria that possess such altered PBPs.
Efflux Pump Systems and Reduced Intracellular Accumulation
Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. reactgroup.org This mechanism prevents the antibiotic from accumulating to a sufficient intracellular concentration to inhibit its target. In Gram-negative bacteria, efflux is a major contributor to intrinsic and acquired multidrug resistance. researchgate.netasm.org
The Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in Escherichia coli and Mex systems in Pseudomonas aeruginosa, are particularly significant. asm.orgmdpi.com These tripartite pumps span both the inner and outer bacterial membranes and can extrude carbapenems from the periplasm back into the external environment. asm.org
The contribution of efflux pumps to resistance can be demonstrated in vitro by observing the reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of an efflux pump inhibitor (EPI), such as Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP). brieflands.comnih.gov
Table 2: Illustrative Impact of an Efflux Pump Inhibitor (EPI) on MIC
| Bacterial Strain | MIC of this compound (µg/mL) | MIC of this compound + EPI (µg/mL) | Fold Change in MIC | Interpretation |
| Strain A (Efflux Overexpression) | 64 | 4 | 16-fold decrease | Efflux is a major mechanism of resistance. |
| Strain B (No Efflux Overexpression) | 4 | 4 | No change | Efflux is not a primary resistance mechanism. |
Overexpression of these efflux pumps, often due to regulatory mutations, can confer clinically significant levels of resistance to this compound. researchgate.net
Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis provides fundamental information about the molecular structure, bonding, and functional groups present in 3-Chloro-1-carbacephem.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule. For a compound such as this compound, ¹H and ¹³C NMR would be the primary techniques used.
While specific NMR spectral data for this compound is not publicly available, the analysis of analogous chlorinated organic compounds illustrates the type of data that would be obtained. For instance, the ¹H-NMR spectrum of 3-chloro-1,2-propanediol provides insight into how protons near a chlorine atom and hydroxyl groups appear in a spectrum researchgate.net. The expected ¹H NMR spectrum of this compound would show characteristic signals for the protons on the bicyclic ring system, with chemical shifts influenced by the chlorine atom, the β-lactam ring, and the double bond. Similarly, ¹³C NMR would identify all unique carbon atoms, including the key carbonyl carbon of the β-lactam ring and the carbon atom bonded to the chlorine.
Table 1: Example ¹H NMR Data for a Related Chloro-Compound (3-Chloroaniline) chemicalbook.com This table is for illustrative purposes to show the format of NMR data and does not represent this compound.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.05 | t | 1H | Aromatic CH |
| 6.75 | d | 1H | Aromatic CH |
| 6.65 | s | 1H | Aromatic CH |
| 6.58 | d | 1H | Aromatic CH |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.
For this compound, MS analysis would confirm the molecular weight. A key feature would be the isotopic pattern of the molecular ion peak, which would show two signals with an approximate ratio of 3:1 (for ³⁵Cl and ³⁷Cl isotopes), confirming the presence of a single chlorine atom. Fragmentation patterns would likely involve the characteristic cleavage of the β-lactam ring. The use of GC coupled with MS (GC-MS) is a common approach for the analysis of related chlorinated compounds like 3-chloro-1,2-propanediol, allowing for both separation and identification researchgate.netbiointerfaceresearch.com.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption peak in the IR spectrum would be the strong stretching vibration of the β-lactam carbonyl (C=O) group, typically found in the range of 1730-1770 cm⁻¹. Other important peaks would include C=C stretching for the double bond in the six-membered ring and C-Cl stretching.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated electronic systems. The 1-carbacephem nucleus contains a conjugated enamine system which would result in a characteristic absorption maximum (λmax) in the UV region nih.gov. The position of this λmax provides evidence for the core structure and can be used for quantitative analysis walshmedicalmedia.com. Spectrophotometric methods are widely used for the analysis of related β-lactam antibiotics, such as cephalosporins researchgate.netsciepub.com.
Table 2: Typical IR Absorption Frequencies for Key Functional Groups in a Carbacephem Structure
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| β-Lactam C=O | 1730 - 1770 |
| C=C (alkene) | 1620 - 1680 |
| C-N | 1020 - 1250 |
Chromatographic Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the target compound and assessing its purity, which is critical in pharmaceutical development.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile or thermally unstable compounds like β-lactam antibiotics. Reversed-phase HPLC (RP-HPLC) is the most common mode used. In a typical RP-HPLC method for a compound like this compound, a C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile nih.govresearchgate.net.
The method allows for the separation of the main compound from starting materials, by-products, and degradation products. Purity is determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. Method validation according to ICH guidelines ensures the accuracy, precision, and linearity of the analytical procedure nih.gov. While a specific method for this compound is not documented, numerous HPLC methods exist for related cephalosporins and other antibiotics that serve as a template for method development ethernet.edu.etresearchgate.net.
Table 3: Example HPLC Conditions for Analysis of Cephalosporin (B10832234) Antibiotics nih.gov This table illustrates typical parameters and does not represent a validated method for this compound.
| Parameter | Condition |
|---|---|
| Column | Nucleosil C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.04 M KH₂PO₄ (pH 6.0) |
| Flow Rate | 1.3 mL/min |
| Detection | UV at 240 nm |
Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds novapublishers.com. Due to the relatively low volatility of carbacephem structures, GC analysis often requires derivatization to convert the analyte into a more volatile form. However, for related, smaller chlorinated molecules, GC is a standard method. For example, the determination of 3-chloro-1,2-propanediol in various matrices is well-established using GC coupled with a mass spectrometer (GC-MS) researchgate.netbiointerfaceresearch.com. Such a method involves a specific temperature program to ensure the separation of components as they pass through the column researchgate.net. Given the potential for thermal degradation, HPLC is generally the preferred chromatographic method for the purity assessment of complex molecules like this compound.
X-ray Crystallography for Solid-State Structure Determination
Detailed experimental X-ray crystallography data for the solid-state structure of this compound is not extensively available in the public domain. This analytical technique is crucial for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing insights into bond lengths, bond angles, and crystal packing. For a compound like this compound, which serves as an intermediate in pharmaceutical synthesis, understanding its solid-state structure would be valuable for controlling polymorphism and ensuring batch-to-batch consistency.
While specific crystallographic data tables for this compound are not available, the related final antibiotic, Loracarbef (B1675092), exists in several hydrated crystalline forms, for which X-ray diffraction is a key characterization technique nih.gov. The determination of a crystal structure involves diffracting X-rays off a single crystal of the material and analyzing the resulting diffraction pattern.
Hypothetical Data Table for Crystallographic Analysis: This table is illustrative of the data that would be generated from an X-ray crystallography experiment and is not based on published experimental results for this compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₉ClN₂O₃ |
| Formula Weight | 216.62 g/mol |
| Crystal System | - |
| Space Group | - |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å α = ? °, β = ? °, γ = ? ° |
| Volume (V) | ? ų |
| Z (molecules per unit cell) | ? |
| Calculated Density | ? g/cm³ |
Other Physico-Chemical Characterization Techniques
Beyond single-crystal X-ray diffraction, a suite of other techniques is essential for a comprehensive physico-chemical characterization of a pharmaceutical intermediate like this compound.
Elemental Analysis: This technique determines the elemental composition of a compound. For this compound (C₈H₉ClN₂O₃), the theoretical elemental composition can be calculated from its molecular formula and atomic weights.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 44.36% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.19% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.37% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.93% |
| Oxygen | O | 15.999 | 3 | 47.997 | 22.15% |
| Total | 216.624 | 100.00% |
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of a material. DSC measures the heat flow associated with thermal transitions (e.g., melting, crystallization), while TGA measures changes in mass as a function of temperature, indicating degradation or desolvation. For this compound, these analyses would provide information on its melting point and thermal stability.
Dynamic Light Scattering (DLS): DLS is a technique used to determine the size distribution profile of small particles in suspension. nih.gov It works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. nih.gov This method is primarily applicable to materials dispersed in a liquid and would be used to characterize the particle size of this compound if it were formulated as a suspension.
Zeta Potential: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. For a suspension of this compound, the zeta potential would predict its tendency to agglomerate or remain discrete.
X-ray Powder Diffraction (XRPD): Unlike single-crystal X-ray diffraction, XRPD is used to analyze a polycrystalline powder. It provides a characteristic fingerprint for a specific crystalline solid, which is useful for identifying crystalline phases, determining sample purity, and analyzing polymorphism. An XRPD pattern for this compound would consist of a plot of diffracted X-ray intensity versus the diffraction angle (2θ).
Computational and Theoretical Chemistry Studies
Molecular Modeling and Simulation
Molecular modeling and simulation are powerful tools for investigating the dynamics and interactions of molecules. For β-lactam antibiotics, these techniques are crucial for understanding their mechanisms of action and resistance.
Conformational Analysis and Energy Minimization
Conformational analysis is fundamental to understanding the structure-activity relationships of β-lactam antibiotics. ias.ac.innih.gov The three-dimensional shape of the molecule, particularly the conformation of the β-lactam ring and its substituents, is critical for its ability to bind to penicillin-binding proteins (PBPs) and exert its antibacterial effect.
Theoretical studies on related compounds, such as penicillin sulfoxides and cephalosporins, have utilized conformational energy calculations to identify the structural features that govern their biological activity. ias.ac.in These studies have shown that the non-planarity of the lactam peptide bond and the orientation of key functional groups, like the aminoacyl and carboxyl groups, are significant factors. ias.ac.in It is plausible that similar computational analyses of 3-Chloro-1-carbacephem would reveal the preferred conformations and the energy barriers between them, providing insights into its flexibility and how it presents itself to its biological target.
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein. tandfonline.comacs.org For β-lactam antibiotics, MD simulations can elucidate the binding process to PBPs and the mechanism of enzyme inhibition. nih.govsemanticscholar.org
Quantum Chemical Calculations
Quantum chemical calculations offer a deeper understanding of the electronic properties of molecules, which are central to their reactivity.
Electronic Structure and Reactivity Predictions
The reactivity of the β-lactam ring is a key determinant of the efficacy of this class of antibiotics. Quantum mechanical calculations can be used to study the electronic structure and predict the reactivity of the strained four-membered ring. physchemres.org Such studies on penicillins and cephalexin (B21000) have investigated the electronic energy of the active center and the inhibitor-enzyme complexes to understand the catalytic mechanism of metallo-β-lactamases. physchemres.org
For this compound, quantum chemical calculations could predict the susceptibility of its β-lactam ring to nucleophilic attack, a critical step in the inhibition of PBPs. These calculations could also shed light on how the chloro substituent at the 3-position influences the electronic properties and reactivity of the entire molecule.
Transition State Analysis of Reaction Mechanisms
Understanding the transition states of the reactions involved in the mechanism of action is crucial for designing more effective antibiotics. Quantum mechanical methods can be used to model these transition states and calculate their energies. physchemres.org Studies on metallo-β-lactamases have used this approach to evaluate the thermodynamic and kinetic aspects of the hydrolysis of the β-lactam ring. physchemres.org
A transition state analysis of the acylation of a PBP by this compound would provide detailed insights into the reaction pathway and the energy barriers involved. This information could be invaluable for understanding its potency and for the rational design of new carbacephem derivatives with enhanced activity.
Ligand-Protein Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govsemanticscholar.org This method is widely used in drug discovery to screen potential drug candidates and to understand their binding modes at the active site of a protein. nih.govscienceopen.com
In the context of β-lactam antibiotics, docking studies are performed to investigate their interactions with PBPs and β-lactamases. nih.govsemanticscholar.orgnih.gov These studies can predict the binding affinity and identify the key amino acid residues involved in the interaction. For instance, docking studies have been used to compare the binding of various cephalosporins and carbapenems to different PBPs and β-lactamases, providing insights into their spectrum of activity and susceptibility to resistance. nih.govsemanticscholar.org
De Novo Design Principles for Carbacephem Analogues
The de novo design of novel carbacephem analogues, including derivatives of this compound, represents a sophisticated approach in computational and theoretical chemistry aimed at creating entirely new molecular structures with desired biological activities. This strategy moves beyond traditional medicinal chemistry, which often relies on modifying existing compounds, by building novel molecular frameworks from the ground up. The primary goal is to design molecules that can effectively inhibit bacterial transpeptidases, also known as penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis.
The foundational principle of de novo design for carbacephem analogues is the mimicry of the D-alanyl-D-alanine dipeptide, the natural substrate for PBPs. The strained β-lactam ring of carbacephems mimics the transition state of the substrate, allowing it to form a stable acyl-enzyme complex with a serine residue in the active site of the PBP, thereby inactivating the enzyme. Computational models are employed to design novel scaffolds and substituents that optimize this interaction while also addressing challenges such as β-lactamase resistance and pharmacokinetic properties.
A variety of computational methods are integral to the de novo design process. Structure-based design approaches utilize the three-dimensional structures of target PBPs to design molecules that fit precisely into the active site. Molecular docking simulations are employed to predict the binding affinity and orientation of newly designed carbacephem analogues within the PBP active site. These simulations can help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to potent inhibition. For instance, studies on cephalosporin (B10832234) analogues, which are structurally similar to carbacephems, have successfully used molecular docking to predict binding affinities against PBPs from various bacteria, including Salmonella typhimurium. nih.gov
Furthermore, molecular dynamics (MD) simulations provide a more dynamic picture of the protein-ligand interactions over time, helping to assess the stability of the designed compound within the binding pocket. nih.govresearchgate.net This is crucial for ensuring that the designed molecule maintains its optimal binding conformation.
Pharmacophore modeling is another key aspect of de novo design. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that a molecule must possess to bind to a specific target. By generating a pharmacophore model based on known potent β-lactam antibiotics, novel carbacephem structures can be designed that adhere to these spatial and electronic requirements.
A significant focus in the de novo design of carbacephem analogues is the exploration of novel substituents at the C3 position of the carbacephem nucleus. The substituent at this position is known to influence the antibacterial spectrum, potency, and stability of the molecule. For example, research on 3-heterocyclothio substituted carbacephems has demonstrated that modifications at this position can lead to compounds with strong activity against both Gram-positive and Gram-negative organisms. nih.gov Computational methods can be used to explore a vast chemical space of potential C3 substituents to identify those that enhance binding to PBPs or confer resistance to β-lactamases.
The Resonant Recognition Model (RRM) offers a biophysical approach that could be adapted for the de novo design of small molecule inhibitors like carbacephems, although it has primarily been applied to designing peptide inhibitors of β-lactamases. plos.orgnih.gov The RRM is based on the principle that protein-protein and protein-ligand interactions are based on the resonance of energy between the interacting molecules. plos.org By calculating the characteristic frequency of a target PBP, it is theoretically possible to design a small molecule carbacephem analogue with a matching frequency to enhance binding and inhibition.
The ultimate success of de novo designed carbacephem analogues relies on their synthesizability. Therefore, computational design strategies are often coupled with retrosynthetic analysis to ensure that the designed molecules can be practically synthesized in the laboratory. The integration of artificial intelligence and machine learning is also becoming increasingly important in de novo design, enabling the generation and evaluation of vast numbers of virtual compounds to identify promising candidates for synthesis and biological testing.
While specific de novo design studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies outlined above form the theoretical framework for the rational design of novel and potent carbacephem-based antibacterial agents.
Detailed Research Findings
While direct de novo design studies on this compound are limited, research on related carbacephems and other β-lactams provides valuable insights into the design principles. A study on the structure-activity relationship of carbacephalosporins and cephalosporins highlighted the importance of modifications at the C3 position. For instance, introducing cyclopropyl (B3062369) or trifluoromethyl groups at the C3 position of loracarbef (B1675092), a carbacephem, was found to inhibit cephalexin uptake, a crucial factor for oral bioavailability. nih.gov This suggests that computational design of C3 substituents should consider not only PBP binding but also interaction with transport proteins.
Another study focused on the synthesis and antibacterial activity of novel 3-heterocyclothio substituted carbacephems. nih.gov This research demonstrated that a variety of heterocyclic thio-substituents at the C3 position could yield compounds with potent broad-spectrum activity. While not a computational study, these findings provide a rich dataset of effective C3 substituents that can be used to validate and guide de novo design models.
Computational studies on other β-lactams, such as cephalosporins, have shown the utility of molecular docking in predicting the binding affinities of different analogues to various PBPs. For example, docking studies have been used to compare the binding of different cephalosporins to PBP2a of Staphylococcus aureus and PBP2x of Streptococcus pneumoniae. nih.gov Such studies often reveal key amino acid residues in the PBP active site that are critical for binding, providing valuable information for the design of novel carbacephem analogues that can form strong interactions with these residues.
The table below illustrates hypothetical data that could be generated from a de novo design study of this compound analogues, where different substituents are computationally evaluated for their binding affinity to a target PBP.
| Designed Analogue | C3-Substituent | Predicted Binding Affinity (kcal/mol) to PBP2x | Key Interacting Residues (Predicted) |
| DC-1 | -Cl (Parent) | -7.5 | Ser337, Thr550, Ser395 |
| DC-2 | 1-methyl-1H-tetrazol-5-yl-thio | -8.9 | Ser337, Thr550, Asn397, Tyr552 |
| DC-3 | 1,3,4-thiadiazol-2-yl-thio | -8.5 | Ser337, Thr550, Gln554 |
| DC-4 | Pyridin-2-yl-thio | -8.2 | Ser337, Thr550, Ser395, Arg353 |
| DC-5 | 5-methyl-1,3,4-oxadiazol-2-yl-thio | -9.1 | Ser337, Thr550, Asn397, Tyr552, Gly336 |
Note: The data in this table is illustrative and intended to represent the type of information that would be generated in a computational de novo design study. It is not based on actual experimental results.
Future Directions and Emerging Research Avenues
Rational Design of Novel Carbacephem Architectures
The rational design of new carbacephem molecules is centered on understanding and exploiting their structure-activity relationships (SAR). The carbacephem framework provides a unique platform for chemical modification that was not previously feasible with the less stable cephalosporin (B10832234) ring system. nih.gov This allows for the introduction of a wide array of substituents to fine-tune the antibacterial properties of the resulting compounds.
Key to the design of novel carbacephems is the modification at the 3-position of the tetrahydropyridine ring. Research has shown that incorporating highly electronegative side chains, such as quaternary pyridinium, imidazole, sulfones, and heterocyclic thiazole structures, at this position can significantly enhance the microbiological activity of the compounds. nih.gov For instance, a study on novel 3-heterocyclothio substituted carbacephems demonstrated strong activity against both Gram-positive and Gram-negative organisms. nih.gov
Further SAR studies have explored the impact of modifications to the phenylglycyl side chain. While this side chain is a common feature in many active compounds, research indicates that it is not an absolute requirement for uptake by bacterial transport systems. nih.govasm.org However, the three-dimensional arrangement of substituents is critical for antibacterial efficacy. asm.org The development of new synthetic methodologies will continue to be crucial in exploring a wider chemical space for carbacephem derivatives. nih.gov
Future rational design strategies will likely focus on:
Targeted modifications: Synthesizing derivatives with substituents specifically designed to interact with the active sites of penicillin-binding proteins (PBPs) from resistant bacterial strains.
Hybrid molecules: Creating hybrid structures that combine the carbacephem nucleus with other pharmacophores to generate molecules with dual modes of action.
Improved pharmacokinetic properties: Utilizing side chains that are known to confer good oral absorption, thereby expanding the potential for orally administered broad-spectrum carbacephem antibiotics. nih.gov
| Modification Site | Substituent Type | Impact on Activity |
| 3-Position | Quaternary pyridinium, imidazole, sulfones, heterocyclic thiazoles | Increased microbiological activity nih.gov |
| 3-Position | Cyclopropyl (B3062369), trifluoromethyl | Inhibition of bacterial uptake transporters nih.govasm.org |
| Phenylglycyl Side Chain | Lipophilic groups on the primary amine | Retained activity against Gram-positive bacteria, but loss of activity against Gram-negative bacteria nih.govasm.org |
| Phenylglycyl Side Chain | Phenylacetyl side chains | Similar results to lipophilic group substitutions nih.govasm.org |
Strategies for Overcoming Molecular Resistance Mechanisms
The rise of multidrug-resistant bacteria poses a significant threat to the efficacy of all β-lactam antibiotics, including carbacephems. The primary mechanisms of resistance include enzymatic degradation by β-lactamases, reduced membrane permeability due to porin mutations, and active removal of the antibiotic by efflux pumps. nih.govnih.gov Developing strategies to overcome these resistance mechanisms is a cornerstone of future carbacephem research.
β-Lactamase Inhibition: The production of β-lactamase enzymes is a major mechanism of resistance. frontiersin.org These enzymes, which include extended-spectrum β-lactamases (ESBLs) and carbapenemases like KPC and metallo-β-lactamases (MBLs), can hydrolyze the β-lactam ring, inactivating the antibiotic. viamedica.plnih.gov A key strategy to combat this is the co-administration of a carbacephem with a β-lactamase inhibitor. hardydiagnostics.com Newly developed inhibitors such as avibactam, relebactam, and vaborbactam have shown promise in protecting β-lactam antibiotics from degradation. hardydiagnostics.comnih.gov Future research will focus on designing novel carbacephem-inhibitor combinations tailored to combat specific, clinically relevant β-lactamases. mdpi.com
Circumventing Permeability and Efflux: Reduced drug accumulation within the bacterial cell, due to either decreased influx through porin channels or increased efflux, is another significant resistance mechanism. nih.gov Rational drug design can address this by modifying the carbacephem structure to enhance its ability to permeate the bacterial outer membrane. researchgate.net Additionally, the development of efflux pump inhibitors, while still in early stages, represents a promising adjuvant therapy that could restore the activity of carbacephems against resistant strains. nih.gov
| Resistance Mechanism | Description | Potential Strategy for Carbacephems |
| β-Lactamase Production | Enzymes like ESBLs, KPCs, and MBLs hydrolyze the β-lactam ring. frontiersin.orgnih.gov | Co-administration with novel β-lactamase inhibitors (e.g., avibactam, vaborbactam). hardydiagnostics.com |
| Porin Down-regulation | Mutations in outer membrane porins reduce the influx of the antibiotic into the bacterial cell. nih.gov | Rational design of carbacephem derivatives with improved permeation properties. researchgate.net |
| Efflux Pumps | Active transport systems pump the antibiotic out of the bacterial cell, reducing its intracellular concentration. nih.gov | Development of efflux pump inhibitors to be used as adjuvants with carbacephems. |
| Target Modification | Alterations in the structure of penicillin-binding proteins (PBPs) reduce the binding affinity of the antibiotic. | Design of carbacephems that can effectively bind to and inhibit mutated PBPs. |
Integration of Computational and Experimental Approaches in Carbacephem Research
The synergy between computational modeling and experimental validation has revolutionized drug discovery, offering a more efficient and rational workflow. nih.gov These approaches are particularly valuable in the exploration of novel carbacephem derivatives.
Computational Modeling: In silico techniques such as molecular docking, quantitative structure-activity relationship (3D-QSAR) studies, and molecular dynamics simulations can accelerate the identification and optimization of lead compounds. frontiersin.orgmdpi.com These methods allow researchers to:
Predict the binding affinity of novel carbacephem structures to target enzymes like PBPs and β-lactamases. nih.gov
Screen large virtual libraries of compounds to identify promising candidates for synthesis. researchgate.net
Analyze the electronic and steric properties of molecules to guide the design of more potent inhibitors. frontiersin.org
Machine Learning and AI: Advanced computational tools, including machine learning (ML) and artificial intelligence (AI), are increasingly being used to predict antibiotic resistance and to design novel compounds. nih.govasm.org ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns that are not readily apparent, thereby guiding the design of carbacephems with a higher probability of success. researchgate.net
Experimental Validation: Computational predictions must be validated through rigorous experimental testing. This includes the chemical synthesis of promising compounds, followed by in vitro evaluation of their antimicrobial activity against a panel of pathogenic bacteria and in vivo studies to assess their efficacy and pharmacokinetic properties. nih.gov This iterative cycle of computational design and experimental feedback is essential for the successful development of new carbacephem antibiotics.
Exploration of New Molecular Targets for Carbacephem Derivatives
For decades, the primary targets of β-lactam antibiotics have been the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. nih.gov However, the versatility of the β-lactam ring suggests that it could be adapted to inhibit other essential bacterial enzymes.
One promising avenue of research is the design of carbacephem derivatives that target enzymes involved in resistance and virulence, rather than cell wall synthesis alone. nih.gov For example, modifying the carbacephem scaffold to remove the ionizable group at the lactam nitrogen could lead to compounds with novel target preferences. nih.gov
Potential new molecular targets for carbacephem derivatives include:
Bacterial proteases: These enzymes play crucial roles in bacterial physiology and virulence.
Fatty acid biosynthesis (FAS) enzymes: The bacterial FAS pathway is essential for survival and is distinct from its mammalian counterpart, making it an attractive target for new antibiotics. turkjps.org
Virulence factors: Targeting proteins that are essential for bacterial pathogenicity but not for growth could reduce the selective pressure for resistance development.
The exploration of these non-traditional targets could lead to the development of a new generation of carbacephem-based therapeutics with novel mechanisms of action, providing new tools in the fight against multidrug-resistant infections.
Q & A
Q. What are the established synthetic protocols for 3-Chloro-1-carbacephem, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : The synthesis of this compound typically involves β-lactam ring formation followed by chlorination at the C-3 position. Key steps include protecting group strategies to prevent undesired side reactions and chromatographic purification to isolate intermediates. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to verify the carbacephem backbone and chlorine substitution. High-resolution mass spectrometry (HRMS) should be used to confirm molecular mass, while infrared (IR) spectroscopy can validate functional groups (e.g., β-lactam carbonyl). Researchers must document synthetic procedures in detail, including solvent systems and reaction temperatures, to ensure reproducibility .
Q. What safety protocols must be followed when handling this compound in laboratory settings?
- Methodological Answer : Handling requires personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks. Spills must be contained using absorbent materials (e.g., sand or diatomaceous earth) and disposed of as hazardous waste. Storage conditions should adhere to guidelines for moisture-sensitive compounds, with desiccants and inert atmospheres recommended. Safety data sheets (SDS) for structurally related chlorinated compounds (e.g., 3-chlorophenol) emphasize avoiding skin contact and ingestion, with emergency protocols for eye exposure involving immediate flushing with water .
Advanced Research Questions
Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?
- Methodological Answer : Stability studies should simulate physiological environments (e.g., pH 1–8, 37°C) using buffer systems. High-performance liquid chromatography (HPLC) with UV detection can monitor degradation kinetics. Accelerated stability testing (e.g., 40°C/75% relative humidity) provides predictive data for shelf-life. A sample experimental design includes:
| Condition | pH | Temperature (°C) | Sampling Intervals |
|---|---|---|---|
| Gastric fluid | 1.2 | 37 | 0, 1, 2, 4, 8 hours |
| Plasma | 7.4 | 37 | 0, 12, 24, 48 hours |
Data analysis should calculate degradation half-life (t½) and identify degradation products via LC-MS. Triangulating results with computational models (e.g., Arrhenius plots) enhances reliability .
Q. What methodologies are recommended for resolving contradictions in reported biological activity data of this compound across different studies?
- Methodological Answer : Contradictions may arise from variations in bacterial strains, assay conditions, or compound purity. Researchers should:
- Replicate studies : Use standardized protocols (e.g., Clinical and Laboratory Standards Institute guidelines) for minimum inhibitory concentration (MIC) assays.
- Meta-analysis : Pool data from multiple studies, adjusting for variables like inoculum size and growth media.
- Quality control : Validate compound purity (>95% by HPLC) and confirm stereochemical integrity via circular dichroism (CD).
Cross-referencing with primary literature and pre-registering experimental designs reduces bias .
Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound derivatives?
- Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) can model electron density distributions to predict sites of nucleophilic attack. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to penicillin-binding proteins (PBPs). Steps include:
Parameterization : Use crystallographic data of PBPs for docking simulations.
Validation : Compare predicted binding energies with experimental MIC values.
QSAR : Develop quantitative structure-activity relationship models using descriptors like ClogP and dipole moments.
Experimental validation via synthesis and bioassays of prioritized derivatives closes the feedback loop .
Data Contradiction Analysis
Q. How do researchers address discrepancies in the reported mechanisms of resistance to this compound?
- Methodological Answer : Resistance mechanisms (e.g., β-lactamase expression, efflux pumps) require validation through:
- Gene knockout studies : Compare MICs in wild-type vs. β-lactamase-deficient strains.
- Enzyme inhibition assays : Use clavulanic acid to inhibit β-lactamases and assess synergy.
Contradictory findings may stem from differences in bacterial genetic backgrounds. Researchers should use isogenic strains and report genomic context (e.g., presence of plasmids) to enhance comparability .
Methodological Resources
- Synthetic Protocols : Refer to peer-reviewed journals adhering to Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility .
- Safety Compliance : Follow Agilent Technologies’ SDS for chlorinated analogs .
- Computational Tools : Utilize PubChem’s structural data for modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
